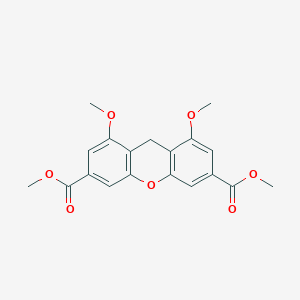
dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate is a chemical compound with the molecular formula C19H18O7 and a molecular weight of 358.34 g/mol . It is a derivative of xanthene, a heterocyclic compound known for its applications in various fields such as organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate typically involves the esterification of 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate: Similar in structure but with hydroxyl groups instead of methoxy groups.
9,9-Dimethylxanthene: A simpler xanthene derivative used in various synthetic applications.
Uniqueness
Dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to its hydroxyl-substituted counterpart .
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate |
InChI |
InChI=1S/C19H18O7/c1-22-14-5-10(18(20)24-3)7-16-12(14)9-13-15(23-2)6-11(19(21)25-4)8-17(13)26-16/h5-8H,9H2,1-4H3 |
InChI Key |
GOCKZGRTWCQQLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CC3=C(O2)C=C(C=C3OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















